![molecular formula C10H12N2 B1288072 (1-methyl-1H-indol-6-yl)methanamine CAS No. 864264-03-9](/img/structure/B1288072.png)
(1-methyl-1H-indol-6-yl)methanamine
Overview
Description
“(1-methyl-1H-indol-6-yl)methanamine” is a compound with the CAS Number: 864264-03-9 . It has a molecular weight of 160.22 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “(1-methyl-1H-indol-6-yl)methanamine” is1S/C10H12N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,7,11H2,1H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“(1-methyl-1H-indol-6-yl)methanamine” is a powder . It has a molecular weight of 160.22 . The InChI code provides information about its molecular structure .Scientific Research Applications
Drug Synthesis and Development
(1-methyl-1H-indol-6-yl)methanamine, due to its indole core, is a valuable precursor in the synthesis of various pharmacologically active compounds. The indole moiety is a common structure found in many therapeutic agents, and modifications to this core structure can lead to the development of new drugs with potential antiviral, anti-inflammatory, anticancer, and anti-HIV properties .
Biological Studies
The indole derivatives are known to bind with high affinity to multiple receptors, which is useful in biological studies to understand receptor-ligand interactions. This can further aid in the design of receptor-specific drugs .
Safety and Hazards
“(1-methyl-1H-indol-6-yl)methanamine” is classified as a danger according to GHS05 and GHS07 . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that multiple pathways could potentially be affected.
Result of Action
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of (1-methyl-1H-indol-6-yl)methanamine would depend on its targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-methyl-1H-indol-6-yl)methanamine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
(1-methylindol-6-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVXKNQNGUHIDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594526 | |
Record name | 1-(1-Methyl-1H-indol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
864264-03-9 | |
Record name | 1-Methyl-1H-indole-6-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864264-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methyl-1H-indol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-methyl-1H-indol-6-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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